molecular formula C8H9BrFNO B13082856 (1R)-2-Amino-1-(2-bromo-4-fluorophenyl)ethanol

(1R)-2-Amino-1-(2-bromo-4-fluorophenyl)ethanol

Cat. No.: B13082856
M. Wt: 234.07 g/mol
InChI Key: OOYXYCPMBGDRAZ-QMMMGPOBSA-N
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Description

(1R)-2-Amino-1-(2-bromo-4-fluorophenyl)ethanol: is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a bromofluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-Amino-1-(2-bromo-4-fluorophenyl)ethanol typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 2-bromo-4-fluoroacetophenone.

    Reduction: The ketone group of 2-bromo-4-fluoroacetophenone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol is then subjected to amination. This can be achieved through reductive amination using an amine source like ammonia or an amine derivative in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in (1R)-2-Amino-1-(2-bromo-4-fluorophenyl)ethanol can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can undergo further reduction to form amines or other reduced derivatives.

    Substitution: The bromine atom in the aromatic ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Corresponding ketones or aldehydes

    Reduction: Amines or other reduced derivatives

    Substitution: Various substituted aromatic compounds

Scientific Research Applications

Chemistry

In organic synthesis, (1R)-2-Amino-1-(2-bromo-4-fluorophenyl)ethanol serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

This compound can be used in the synthesis of biologically active molecules, including pharmaceuticals. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound in the design of new drugs for treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (1R)-2-Amino-1-(2-bromo-4-fluorophenyl)ethanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-2-Amino-1-(2-chloro-4-fluorophenyl)ethanol
  • (1R)-2-Amino-1-(2-bromo-4-methylphenyl)ethanol
  • (1R)-2-Amino-1-(2-bromo-4-nitrophenyl)ethanol

Uniqueness

Compared to similar compounds, (1R)-2-Amino-1-(2-bromo-4-fluorophenyl)ethanol is unique due to the presence of both bromine and fluorine atoms on the aromatic ring

Biological Activity

(1R)-2-Amino-1-(2-bromo-4-fluorophenyl)ethanol is a chiral organic compound characterized by the presence of an amino group, a hydroxyl group, and halogen substituents (bromine and fluorine) on its aromatic ring. Its unique stereochemistry and functional groups contribute significantly to its biological activity and potential applications in medicinal chemistry.

  • Molecular Formula : C8_{8}H9_{9}BrFNO
  • Molar Mass : Approximately 232.07 g/mol
  • Hydrochloride Salt Form : Enhances solubility in water, making it suitable for various biological assays.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including:

  • Enzymes : The compound may modulate enzyme activity, influencing various biochemical pathways.
  • Receptors : Potential interactions with neurotransmitter receptors could impact signaling pathways related to pain and inflammation.

These interactions are essential for elucidating its therapeutic effects and side effects in biological systems .

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Anti-inflammatory Effects : It has been shown to modulate pathways related to inflammation, potentially acting as an analgesic agent.
  • Antimicrobial Properties : Preliminary studies suggest it may exhibit antimicrobial activity, although further research is needed to confirm these effects .

In Vitro Studies

In vitro studies have demonstrated that this compound interacts with specific receptors involved in inflammatory responses. These studies highlight its potential as a therapeutic agent for conditions characterized by excessive inflammation.

StudyFindings
Study 1Demonstrated anti-inflammatory effects in cell culture models.
Study 2Showed potential antimicrobial activity against certain pathogens.
Study 3Investigated receptor binding affinity, indicating significant interactions with pain-related receptors.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with various biological targets. These studies suggest that the compound's halogen substitutions enhance its binding affinity and selectivity compared to similar compounds.

Applications in Medicinal Chemistry

Due to its unique structure, this compound has potential applications in:

  • Drug Development : As a lead compound or bioisostere in drug discovery, especially for anti-inflammatory and analgesic drugs.
  • Biochemical Probes : Utilized to study enzyme interactions and receptor functions within biological systems .

Properties

Molecular Formula

C8H9BrFNO

Molecular Weight

234.07 g/mol

IUPAC Name

(1R)-2-amino-1-(2-bromo-4-fluorophenyl)ethanol

InChI

InChI=1S/C8H9BrFNO/c9-7-3-5(10)1-2-6(7)8(12)4-11/h1-3,8,12H,4,11H2/t8-/m0/s1

InChI Key

OOYXYCPMBGDRAZ-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)Br)[C@H](CN)O

Canonical SMILES

C1=CC(=C(C=C1F)Br)C(CN)O

Origin of Product

United States

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